
1-(4-(Pyridin-2-ylmethyl)piperazin-1-yl)butan-1-one
Übersicht
Beschreibung
1-(4-(Pyridin-2-ylmethyl)piperazin-1-yl)butan-1-one, commonly known as P4P, is a chemical compound that has been gaining attention in the field of scientific research. P4P is a piperazine derivative that has been found to have potential therapeutic applications in various fields.
Wissenschaftliche Forschungsanwendungen
P4P has been found to have potential therapeutic applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-anxiety, and anti-cancer properties. P4P has also been found to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The mechanism of action of P4P is not fully understood. However, it has been suggested that P4P may act as a selective serotonin reuptake inhibitor (SSRI) and a dopamine reuptake inhibitor (DRI). P4P has also been found to modulate the activity of GABA receptors, which may contribute to its anxiolytic effects.
Biochemical and Physiological Effects
P4P has been found to have a range of biochemical and physiological effects. In vitro studies have shown that P4P inhibits the growth of cancer cells and reduces inflammation. In vivo studies have shown that P4P has anxiolytic and antidepressant effects. P4P has also been found to improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using P4P in lab experiments is its selectivity for serotonin and dopamine receptors. This makes it a useful tool for studying the role of these neurotransmitters in various physiological processes. However, one limitation of using P4P is its relatively low yield, which can make it difficult to obtain large quantities of the compound for experiments.
Zukünftige Richtungen
There are several future directions for research on P4P. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies are needed to determine the optimal dosage and treatment duration for P4P in these conditions. Another area of interest is its potential as a treatment for cancer. Studies are needed to determine the efficacy of P4P in different types of cancer and to identify any potential side effects. Finally, further studies are needed to elucidate the mechanism of action of P4P and to identify any potential drug interactions.
Eigenschaften
IUPAC Name |
1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-2-5-14(18)17-10-8-16(9-11-17)12-13-6-3-4-7-15-13/h3-4,6-7H,2,5,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBVOFZUHXYFQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)CC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Pyridin-2-ylmethyl)piperazin-1-yl)butan-1-one | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

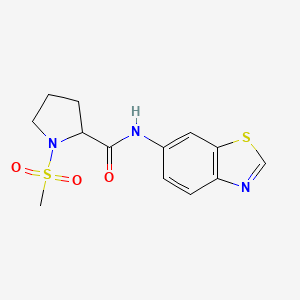
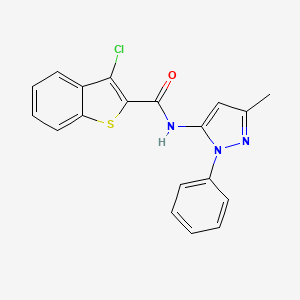
![5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B7543336.png)
![Methyl 3-[(2-hydroxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B7543345.png)
![2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7543348.png)
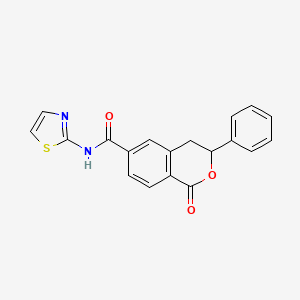
![3-Isoquinolinecarboxamide,1,2-dihydro-n-[2-(6-methoxy-1h-indol-3-yl)ethyl]-1-oxo-](/img/structure/B7543384.png)
![1-[4-[(4-Fluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-2-(1-methylindol-3-yl)ethanone](/img/structure/B7543392.png)
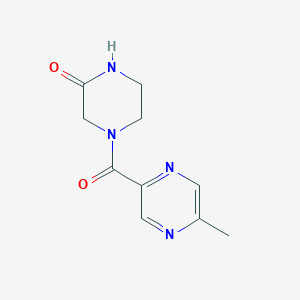

![2-[(2,5-Dimethylphenyl)methylsulfonyl]pyridine](/img/structure/B7543421.png)

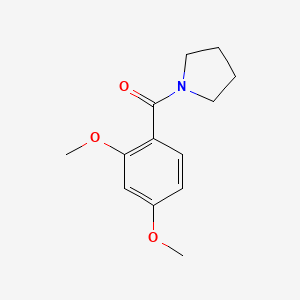
![methyl (2S)-2-(2-chlorophenyl)-2-(5,7-dihydro-4H-thieno[2,3-c]pyridin-6-yl)acetate;sulfuric acid](/img/structure/B7543444.png)